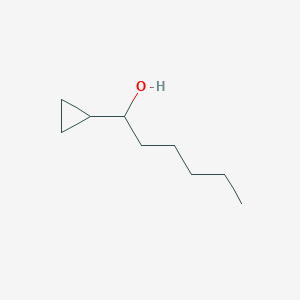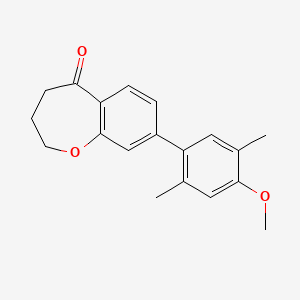
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, dihydroxy, and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dihydroxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 3-chloro-4,5-dihydroxybenzaldehyde reacts with 2-methoxyethylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazolinone core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
科学的研究の応用
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4,5-dihydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the methoxyethyl group.
2-(3-Chloro-4,5-dihydroxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
Structural Features: The presence of the methoxyethyl group in 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to similar compounds.
Biological Activity: Differences in biological activity due to variations in molecular structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H17ClN2O4 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
2-(3-chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-7-6-20-16(10-8-12(18)15(22)14(21)9-10)19-13-5-3-2-4-11(13)17(20)23/h2-5,8-9,16,19,21-22H,6-7H2,1H3 |
InChIキー |
AATCJYJVBBWWLJ-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



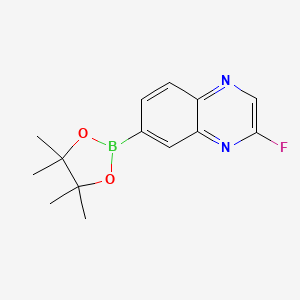
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
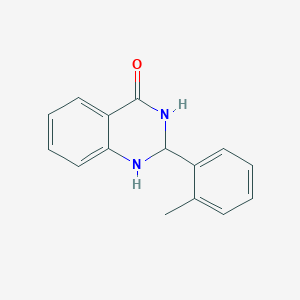
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
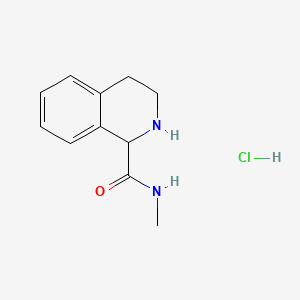
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
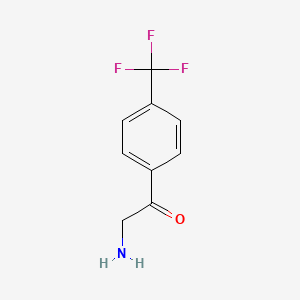
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
